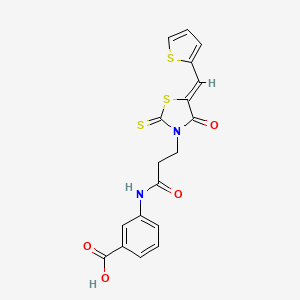

N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

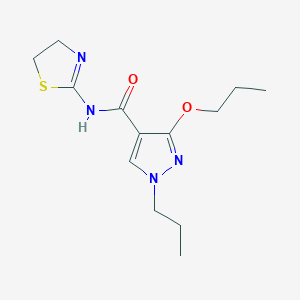

N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide, also known as FB-MBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a sulfonamide derivative that has been shown to exhibit promising results in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

Chemical Synthesis and Modification

- The reactivity of sulfamic esters with halogenated compounds, such as 4-fluorobenzyl bromide, has been explored to prepare N-dialkyled sulfonamides. This demonstrates the potential of halogenated benzyl compounds in chemical synthesis, which might be applicable to the modification or synthesis of compounds like N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide (Debbabi, Beji, & Baklouti, 2005).

Biological Evaluation

- Similar structures have been evaluated for biological activities, such as inhibitors of enzymes or receptors. For example, the biological evaluation of estrogenic inhibitors of steroid sulfatase involving methoxy derivatives suggests that methoxy groups play a crucial role in the biological activity of sulfonamides, which may extend to compounds like this compound (Ciobanu et al., 2003).

Fluorination Techniques

- Electrophilic fluorination techniques using N-fluorobenzenesulfonimide and dimethoxybenzyl groups as protecting groups have been developed for the synthesis of alpha-fluorosulfonamides. This highlights the role of fluorination in modifying sulfonamides, potentially relevant to the functionalization of this compound (Hill, Liu, & Taylor, 2004).

Inhibition Studies

- Halogenated sulfonamides have been synthesized and investigated as inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. This research indicates that halogenated compounds, such as those containing fluorine, can be potent inhibitors, suggesting a potential pharmacological application for compounds like this compound (Ilies et al., 2003).

Material Science Applications

- The development of sulfonated polymers for use as proton exchange membranes in fuel cells has utilized fluorinated compounds for their synthesis. This area of research may provide insights into the use of this compound in material science, particularly in the context of its fluorinated and sulfonamide functional groups (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name |

N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3S/c1-21-14-8-6-12(7-9-14)10-17-22(19,20)18-11-13-4-2-3-5-15(13)16/h2-9,17-18H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDSZRMZBVEXSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325989 |

Source

|

| Record name | N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

337924-22-8 |

Source

|

| Record name | N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2941172.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2941174.png)

![1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2941175.png)

![2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2941176.png)

![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2941181.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide](/img/structure/B2941187.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2941188.png)